molecular formula C6H10F2O B13598814 2-Cyclobutyl-2,2-difluoroethan-1-ol

2-Cyclobutyl-2,2-difluoroethan-1-ol

Cat. No.: B13598814
M. Wt: 136.14 g/mol
InChI Key: VYJVTFJHYBCXHW-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of a cyclobutyl group and two fluorine atoms attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-2,2-difluoroethan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with 2,2-difluoroacetaldehyde under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

    Reduction: Formation of cyclobutyl alcohols or alkanes.

    Substitution: Formation of cyclobutyl derivatives with various functional groups.

Scientific Research Applications

2-Cyclobutyl-2,2-difluoroethan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclobutyl-2,2-difluoroethane: Lacks the hydroxyl group present in 2-Cyclobutyl-2,2-difluoroethan-1-ol.

    2-Cyclobutyl-2,2-difluoropropanol: Contains an additional carbon atom in the backbone.

    2-Cyclobutyl-2,2-difluoroethanamine: Features an amine group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its specific combination of a cyclobutyl group, two fluorine atoms, and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H10F2O

Molecular Weight

136.14 g/mol

IUPAC Name

2-cyclobutyl-2,2-difluoroethanol

InChI

InChI=1S/C6H10F2O/c7-6(8,4-9)5-2-1-3-5/h5,9H,1-4H2

InChI Key

VYJVTFJHYBCXHW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(CO)(F)F

Origin of Product

United States

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